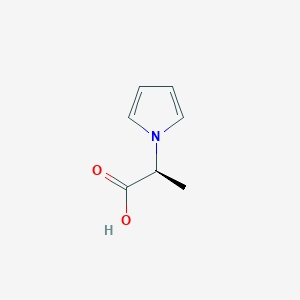

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

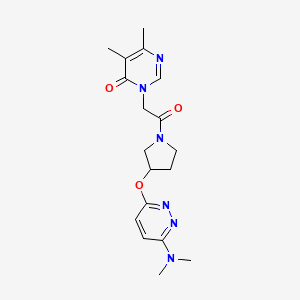

“(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” is a chemical compound with the CAS Number: 116838-52-9 . It has a molecular weight of 139.15 and its IUPAC name is (2S)-2-(1H-pyrrol-1-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of “(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” is represented by the linear formula C7H9NO2 . The InChI code for this compound is 1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” include a molecular weight of 139.15 and a linear formula of C7H9NO2 .科学的研究の応用

Synthesis and Catalysis

(2S)-2-(1H-Pyrrol-1-yl)propanoic acid has been utilized as a key ketene source in the synthesis of monocyclic-2-azetidinones , showcasing its pivotal role in organic synthesis. This process benefits from controlled diastereoselectivity, influenced by the hindrance between ketene and imines, allowing for the selective production of specific isomers in some instances. This utilization underscores the compound's versatility and importance in facilitating complex organic reactions, offering a straightforward method for the synthesis of β-lactams through [2+2] cycloaddition reactions (Behzadi et al., 2015).

Molecular Structure Analysis

The compound 3-(Pyrrole-2′-carboxamido)propanoic acid was synthesized, yielding insights into the structural characteristics of related compounds. X-ray diffraction analysis of this compound provided detailed information on its crystal structure, facilitating a deeper understanding of its molecular configuration and interactions. This research exemplifies the scientific value of (2S)-2-(1H-Pyrrol-1-yl)propanoic acid derivatives in contributing to our knowledge of chemical structures and properties (Zeng Xiang, 2005).

Electrochemical Studies

Further application of related compounds includes electrochemical studies , particularly focusing on the reduction of carbon dioxide. Iron(0) porphyrins, in combination with weak Brönsted acids like 2-pyrrolidone, have shown improved catalysis in CO2 reduction, demonstrating the potential of (2S)-2-(1H-Pyrrol-1-yl)propanoic acid derivatives in environmental chemistry and green technology. This research indicates the compound's relevance in developing new methods for CO2 conversion, aiming at sustainable solutions for climate change mitigation (Bhugun, Lexa, & Savéant, 1996).

Hydrogen Bonding Investigation

A study focusing on hydrogen bonding in derivatives of (2S)-2-(1H-Pyrrol-1-yl)propanoic acid highlights the compound's significance in understanding molecular interactions. Research on 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and its analogs revealed intricate details about hydrogen bonding patterns, contributing valuable information to the field of supramolecular chemistry. These insights assist in the design and synthesis of new molecules with desired properties and functions (Dobbin et al., 1993).

特性

IUPAC Name |

(2S)-2-pyrrol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHRJNLVFAQKOG-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)

![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2828858.png)

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)

![3-(4-methoxyphenyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2828863.png)

![N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2828864.png)

![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)